molecular formula C82H152O16 B12654773 Sucrose pentamyristate CAS No. 94139-16-9

Sucrose pentamyristate

Cat. No.: B12654773
CAS No.: 94139-16-9
M. Wt: 1394.1 g/mol
InChI Key: BZYKMLANACVTGP-SPSJIOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucrose pentamyristate is a sucrose ester, specifically a pentamyristate ester of sucrose. Sucrose esters are nonionic surfactants derived from the esterification of sucrose with fatty acids. These compounds are known for their biocompatibility, low toxicity, and environmental friendliness. This compound, in particular, is used in various applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose pentamyristate is synthesized through the esterification of sucrose with myristic acid. The reaction typically involves the use of a catalyst, such as an acid or an enzyme, to facilitate the esterification process. The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.

    Catalyst: Acid catalysts like sulfuric acid or enzyme catalysts like lipases can be used.

    Solvent: Organic solvents such as toluene or dimethylformamide are often employed to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Sucrose pentamyristate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding sucrose and myristic acid.

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Sucrose and myristic acid.

    Oxidation: Oxidized sucrose derivatives.

    Substitution: Substituted sucrose esters.

Scientific Research Applications

Sucrose pentamyristate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in the formulation of emulsions and microemulsions.

    Biology: Employed in the preparation of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential as a penetration enhancer in transdermal drug delivery.

    Industry: Utilized in the production of biodegradable polymers and as an additive in food and cosmetics.

Mechanism of Action

The mechanism of action of sucrose pentamyristate involves its ability to interact with biological membranes and enhance the permeability of drugs. The compound can disrupt the lipid bilayer of cell membranes, facilitating the transport of active pharmaceutical ingredients across the skin or other biological barriers. The molecular targets include lipid molecules in the membrane, and the pathways involved are related to membrane fluidity and permeability.

Comparison with Similar Compounds

  • Sucrose monomyristate
  • Sucrose dimyristate
  • Sucrose trimyristate
  • Sucrose tetramyristate

Comparison: Sucrose pentamyristate is unique due to its higher degree of esterification, which imparts distinct physicochemical properties compared to its lower esterified counterparts. It has a higher hydrophobicity and can form more stable emulsions, making it particularly useful in applications requiring enhanced surfactant properties.

Properties

CAS No.

94139-16-9

Molecular Formula

C82H152O16

Molecular Weight

1394.1 g/mol

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-tetradecanoyloxyoxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate

InChI

InChI=1S/C82H152O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-71(84)91-67-70-78(94-73(86)63-58-53-48-43-38-33-28-23-18-13-8-3)80(96-75(88)65-60-55-50-45-40-35-30-25-20-15-10-5)82(97-70,68-92-72(85)62-57-52-47-42-37-32-27-22-17-12-7-2)98-81-79(77(90)76(89)69(66-83)93-81)95-74(87)64-59-54-49-44-39-34-29-24-19-14-9-4/h69-70,76-81,83,89-90H,6-68H2,1-5H3/t69-,70-,76-,77+,78-,79-,80+,81-,82+/m1/s1

InChI Key

BZYKMLANACVTGP-SPSJIOHRSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.